Product packaging for (+)-Hydroxypropranolol Hydrochloride(Cat. No.:CAS No. 135201-49-9)

(+)-Hydroxypropranolol Hydrochloride

Cat. No.: B594565
CAS No.: 135201-49-9
M. Wt: 311.806
InChI Key: ROUJENUXWIFONU-UTONKHPSSA-N
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Description

Significance of (+)-Hydroxypropranolol Hydrochloride as a Key Metabolite in Pharmacological Research

This compound is the hydrochloride salt of 4-hydroxypropranolol (B128105), a major and pharmacologically active metabolite of propranolol (B1214883) formed after oral administration. nih.govmedchemexpress.com Its significance in research stems from the fact that it is not merely an inactive byproduct of metabolism; rather, it possesses biological activity comparable to propranolol itself. nih.govmedchemexpress.com Research has demonstrated that 4-hydroxypropranolol is a potent beta-adrenoceptor blocking agent. nih.gov It exhibits both beta-1 and beta-2 adrenergic receptor inhibition, with a potency similar to its parent compound. medchemexpress.com

Table 1: Pharmacological Properties of 4-Hydroxypropranolol

This table summarizes the key pharmacological activities of 4-hydroxypropranolol as identified in research studies.

PropertyDescriptionSource
Beta-Adrenoceptor Blockade A potent beta-blocker with similar potency to propranolol. It inhibits both β1- and β2-adrenergic receptors. nih.govmedchemexpress.com
Intrinsic Sympathomimetic Activity (ISA) Can produce an increase in heart rate in catecholamine-depleted animal models, suggesting partial agonist activity. nih.gov
Membrane Stabilizing Activity At higher doses, it can cause a dose-dependent decrease in heart rate, indicative of membrane stabilizing effects. nih.gov
Antioxidant Properties Has been shown to possess potent antioxidant properties. medchemexpress.com

Stereochemical Importance and Enantiomeric Purity in Biochemical and Pharmacological Investigations

Propranolol is administered as a racemic mixture, meaning it contains equal amounts of two enantiomers: (S)-(-)-propranolol and (R)-(+)-propranolol. nih.govnih.gov These enantiomers, being non-superimposable mirror images, interact differently with the chiral environment of the body, such as enzymes and receptors. researchgate.net The beta-blocking activity of propranolol resides almost entirely in the (S)-(-) enantiomer, which is approximately 100 times more potent than the (R)-(+) enantiomer. scielo.brresearchgate.net

This stereoselectivity extends to the drug's metabolism. The metabolic processes, including ring hydroxylation to form 4-hydroxypropranolol and glucuronidation, are stereoselective. nih.govchapman.edu The metabolism of propranolol is influenced by genetic polymorphism of cytochrome P-450 isozymes, particularly CYP2D6, which is responsible for the hydroxylation of the naphthalene (B1677914) ring. mdpi.comchapman.edu Studies have shown that at low substrate concentrations, the less active (R)-(+)-enantiomer is preferentially metabolized. mdpi.comchapman.edu

Consequently, the resulting 4-hydroxypropranolol metabolite also exists as enantiomers. Investigating a specific enantiomer, such as (+)-Hydroxypropranolol, is crucial for several reasons:

Pharmacological Activity : Just as the parent drug's enantiomers have different activities, the enantiomers of the active metabolite may also exhibit different pharmacological potencies and effects. scielo.br

Understanding Metabolism : Studying individual enantiomers helps to elucidate the stereoselective preferences of the metabolic enzymes involved. For instance, different UGT (UDP-glucuronosyltransferase) enzymes show preferences for glucuronidating either the (R)- or (S)-propranolol enantiomer. nih.gov

Accurate Pharmacokinetic Profiling : The disposition, clearance, and potential for drug-drug interactions can be different for each enantiomer. chapman.edunih.gov

Evolution of Research Methodologies for Propranolol Metabolites

The analytical methods used to study propranolol and its metabolites have evolved significantly, driven by the need for greater sensitivity, specificity, and the ability to differentiate between stereoisomers.

Early methods for analyzing propranolol included titrimetric, complexation, and spectrophotometric techniques. nih.govscilit.com While useful for bulk drug analysis, these methods lacked the specificity required to quantify the drug and its various metabolites in complex biological matrices like plasma and urine.

The advent of High-Performance Liquid Chromatography (HPLC) marked a major advancement. nih.govnih.gov HPLC methods provided the necessary separation capabilities to distinguish propranolol from its major metabolites. nih.gov Various HPLC approaches have been developed, including reversed-phase HPLC with fluorescence detection, which offers high sensitivity for quantifying enantiomers after chiral derivatization. nih.govijper.org

Further refinement came with the development of High-Performance Thin-Layer Chromatography (HPTLC) , which offered a simple, accurate, and precise method for the estimation of propranolol hydrochloride. nih.gov

The current gold standard in metabolite profiling is Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) . researchgate.netnih.gov This technique combines the powerful separation of HPLC with the high selectivity and sensitivity of mass spectrometry. LC/MS/MS allows for the structural identification and quantification of a wide range of metabolites, even those present at very low concentrations. nih.gov It has been instrumental in characterizing mono- and di-hydroxylated metabolites and their glucuronide conjugates in biological samples. nih.gov The use of deuterium-labeled internal standards in these assays ensures high accuracy and reproducibility. researchgate.net

Table 2: Evolution of Analytical Techniques for Propranolol Metabolites

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22ClNO3 B594565 (+)-Hydroxypropranolol Hydrochloride CAS No. 135201-49-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

135201-49-9

Molecular Formula

C16H22ClNO3

Molecular Weight

311.806

IUPAC Name

4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol;hydrochloride

InChI

InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H/t12-;/m1./s1

InChI Key

ROUJENUXWIFONU-UTONKHPSSA-N

SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Cl

Origin of Product

United States

Chemical Synthesis and Biotransformation Pathways of + Hydroxypropranolol Hydrochloride

Enzymatic Biotransformation Mechanisms from Propranolol (B1214883)

The conversion of propranolol to its hydroxylated metabolites is primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, with subsequent modifications by other enzyme systems.

Role of Cytochrome P450 Isoforms in Aromatic Hydroxylation of Propranolol to (+)-Hydroxypropranolol Hydrochloride

The aromatic hydroxylation of propranolol, leading to the formation of various hydroxypropranolol isomers, is predominantly catalyzed by specific cytochrome P450 isoforms. Research has identified CYP2D6 as the principal enzyme responsible for the ring hydroxylation of propranolol at the 4- and 5-positions. researchgate.netcaymanchem.com Studies using human liver microsomes have demonstrated a strong correlation between the rates of 4- and 5-hydroxylation and the content of CYP2D6. researchgate.netcaymanchem.com Inhibition studies with quinidine, a selective inhibitor of CYP2D6, have further confirmed the central role of this isoform in these hydroxylation reactions. researchgate.net

While CYP2D6 is the major player, CYP1A2 also contributes to the formation of 4-hydroxypropranolol (B128105), albeit to a lesser extent. researchgate.net The N-desisopropylation of propranolol, another metabolic pathway, is mainly catalyzed by CYP1A2. researchgate.netcaymanchem.com The involvement of multiple CYP isoforms highlights the complexity of propranolol metabolism and the potential for drug-drug interactions.

The stereoselectivity of these enzymes is a crucial aspect. While propranolol is administered as a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers, the metabolic pathways can exhibit stereospecific preferences. For instance, a single point mutation in CYP2D6 can induce stereoselective binding of the R- and S-enantiomers of propranolol. nih.govnih.gov

Table 1: Key Cytochrome P450 Isoforms in Propranolol Hydroxylation

CYP IsoformPrimary Role in Propranolol MetabolismKey Findings
CYP2D6 Major catalyst for 4- and 5-hydroxylationHigh correlation with hydroxylation activity in human liver microsomes; inhibited by quinidine. researchgate.netcaymanchem.com
CYP1A2 Major catalyst for N-desisopropylation; minor role in 4-hydroxylationHigh correlation with N-desisopropylation activity; contributes to residual 4-hydroxylation in the presence of CYP2D6 inhibitors. researchgate.netcaymanchem.com

Characterization of Other Enzymatic Contributions to this compound Formation

Beyond the initial hydroxylation by cytochrome P450 enzymes, other enzymatic systems play a significant role in the further metabolism and disposition of hydroxypropranolol. These phase II conjugation reactions increase the water solubility of the metabolites, facilitating their excretion.

UDP-Glucuronosyltransferases (UGTs): Glucuronidation is a major pathway for the metabolism of both propranolol and its hydroxylated metabolites. researchgate.netnih.gov Several UGT isoforms have been identified to be involved in this process. For propranolol itself, UGT1A9, UGT2B4, and UGT2B7 are active in the liver, while UGT1A10 acts extrahepatically. researchgate.net Studies with recombinant human UGTs have shown that UGT1A7, UGT1A9, UGT1A10, and UGT2A1 can glucuronidate racemic propranolol. scielo.brnih.gov

For 4-hydroxypropranolol, UGT1A7, UGT1A8, UGT1A9, and UGT2A1 have been identified as the key enzymes responsible for its glucuronidation. scielo.brnih.govnih.gov Interestingly, the glucuronidation of 4-hydroxypropranolol can occur at both the aromatic hydroxyl group and the aliphatic hydroxyl group on the side chain, and different UGT isoforms exhibit distinct regioselectivities. nih.govscielo.br For example, UGT1A9 and UGT2A1 can catalyze aliphatic-linked glucuronidation, whereas UGT1A7 and UGT1A8 appear to only catalyze aromatic-linked glucuronidation. nih.gov

Sulfotransferases (SULTs): Sulfation represents another important phase II metabolic pathway for 4-hydroxypropranolol. researchgate.net The enzyme SULT1A3 has been specifically implicated in the sulfation of 4-hydroxypropranolol. researchgate.net Studies using canine hepatic cytosol have demonstrated the presence of multiple phenolsulfotransferase (PST) enzymes with differing stereoselectivities towards the enantiomers of 4-hydroxypropranolol. nih.gov

Exploration of Alternative Metabolic Pathways Yielding Related Hydroxypropranolol Isomers

Oxidative metabolism of propranolol can also occur at the 7-position of the naphthalene (B1677914) ring, although this is generally a minor pathway. caymanchem.com The primary oxidative metabolic pathways consist of naphthalene ring-hydroxylations at the 4-, 5-, and 7-positions, and side-chain N-desisopropylation. caymanchem.com

The N-desisopropylation pathway, primarily mediated by CYP1A2, leads to the formation of N-desisopropylpropranolol. researchgate.netcaymanchem.com This metabolite can undergo further oxidation to form napthoxylactic acid. researchgate.net The enzymes suggested to be involved in this second step, based on experiments with rat liver microsomes, include monoamine oxidase (MAOA) and mitochondrial aldehyde dehydrogenase (ALDH2). researchgate.net

Furthermore, the direct glucuronidation of propranolol itself is a significant metabolic route, accounting for a substantial portion of its elimination. researchgate.net

Stereoselective Synthetic Approaches for the Preparation of this compound Research Standards

The availability of enantiomerically pure research standards is crucial for detailed pharmacological and metabolic studies. While the focus is often on the more potent (S)-enantiomer, the synthesis of the (+)-enantiomer is also important for comprehensive research. Several strategies have been explored for the asymmetric synthesis of propranolol and its analogs. researchgate.netresearchgate.netresearchgate.netut.ac.ir

One common approach involves the use of a chiral pool, which utilizes readily available enantiopure starting materials from natural sources. wikipedia.orgnih.govnumberanalytics.com For instance, glycerol (B35011) has been used as a chiral starting material for the asymmetric synthesis of both (R)- and (S)-propranolol. researchgate.netresearchgate.net This strategy often involves the creation of a chiral epoxide intermediate, which is then subjected to regioselective ring-opening with an appropriate amine. researchgate.netnih.gov

Another strategy is enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. ut.ac.irresearchgate.netsigmaaldrich.comacs.org Lipases are commonly used for this purpose in the acetylation or hydrolysis of precursor molecules. ut.ac.irsigmaaldrich.com For example, the kinetic resolution of a racemic α-naphthyl glycidyl (B131873) ether using a chiral catalyst system has been reported for the efficient synthesis of (S)-propranolol. ut.ac.ir

The synthesis of specific hydroxypropranolol isomers has also been described. For example, both (R)- and (S)-enantiomers of 4-hydroxypropranolol have been prepared from 1,4-dihydroxynaphthalene (B165239) in a multi-step synthesis. researchgate.net The synthesis of 4'-hydroxypropranolol sulfate (B86663) has been achieved starting from 1,4-naphthoquinone. nih.govnih.govsemanticscholar.org

While many synthetic routes focus on the (S)-enantiomer due to its higher pharmacological activity, the principles of asymmetric synthesis and chiral resolution can be adapted to produce the (+)-enantiomer for research purposes. nih.govnih.gov The separation of enantiomers can also be achieved through chiral chromatography. nih.govresearchgate.net

In Vitro Biotransformation Models and Systems for Metabolite Generation

To study the metabolism of propranolol and generate its metabolites for further investigation, various in vitro systems are employed. These models provide a controlled environment to investigate specific enzymatic reactions and produce sufficient quantities of metabolites for characterization.

Human Liver Microsomes (HLMs): HLMs are a subcellular fraction of the liver that contains a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. They are a widely used in vitro tool to study the phase I metabolism of drugs like propranolol and to identify the major metabolites formed. caymanchem.commedchemexpress.com

Recombinant Enzyme Systems: To investigate the role of specific enzymes in detail, recombinant systems expressing individual human CYP or UGT isoforms are utilized. nih.govscielo.brnih.gov These systems allow for the precise determination of which enzyme is responsible for a particular metabolic reaction and to study its kinetics and stereoselectivity. For example, recombinant human UGTs expressed in fission yeast have been used to screen for the glucuronidation of propranolol and 4-hydroxypropranolol. nih.gov

Microbial Biotransformation: Certain microorganisms, such as fungi and bacteria, possess enzymes that can mimic the metabolic reactions of mammalian systems. Microbial biotransformation can be a cost-effective and scalable method for producing drug metabolites. nih.gov For instance, endophytic fungi have been shown to enantioselectively biotransform propranolol to 4-hydroxypropranolol. Evolved bacterial P450 enzymes have also been engineered to produce human metabolites of propranolol. nih.gov

Table 2: In Vitro Systems for Propranolol Metabolite Generation

In Vitro SystemDescriptionApplications in Propranolol Research
Human Liver Microsomes (HLMs) Subcellular fraction of liver rich in metabolizing enzymes. caymanchem.commedchemexpress.comIdentification of major phase I metabolites; studying overall hepatic metabolism.
Recombinant Enzymes Individual human enzymes (e.g., CYPs, UGTs) expressed in host cells. nih.govscielo.brnih.govDetermining the role of specific enzymes; kinetic and stereoselectivity studies.
Microbial Biotransformation Use of microorganisms (fungi, bacteria) to perform metabolic reactions. nih.govCost-effective and scalable production of metabolites; enantioselective synthesis.

Pharmacological and Biochemical Characterization of + Hydroxypropranolol Hydrochloride in Preclinical and in Vitro Studies

Adrenergic Receptor Binding and Ligand-Interaction Profiling

Assessment of Affinity and Selectivity for Beta-Adrenergic Receptor Subtypes by (+)-Hydroxypropranolol Hydrochloride

This compound, an active metabolite of propranolol (B1214883), demonstrates significant binding affinity for beta-adrenergic receptors. medchemexpress.com In vitro studies have established that this compound is a potent beta-adrenoceptor blocking agent with a potency comparable to its parent compound, propranolol. nih.gov Its interaction with β1- and β2-adrenergic receptor subtypes has been quantified, revealing similar high affinities for both.

Research indicates that this compound inhibits β1- and β2-adrenergic receptors with pA₂ values of 8.24 and 8.26, respectively. medchemexpress.com The pA₂ value is a measure of the affinity of an antagonist for its receptor; a higher value indicates a higher affinity. The comparable pA₂ values for both β1 and β2 subtypes suggest that this compound is a non-selective beta-blocker, meaning it does not exhibit a preferential affinity for one subtype over the other. nih.gov This lack of cardioselectivity is a key characteristic of its pharmacological profile, similar to propranolol. nih.gov

Binding Affinity of this compound for Beta-Adrenergic Receptor Subtypes
Receptor SubtypeBinding Affinity (pA₂)Reference
β1-Adrenergic Receptor8.24 medchemexpress.com
β2-Adrenergic Receptor8.26 medchemexpress.com

Elucidation of Intrinsic Sympathomimetic Activity and Membrane Stabilizing Effects

Beyond its primary role as a beta-adrenoceptor antagonist, this compound possesses two other significant pharmacological properties: intrinsic sympathomimetic activity (ISA) and membrane stabilizing activity (MSA). medchemexpress.comnih.gov

Intrinsic sympathomimetic activity refers to the capacity of a beta-blocker to exert partial agonist effects, weakly stimulating the beta-adrenergic receptors it blocks. taylorandfrancis.com This property was demonstrated in studies involving catecholamine-depleted rats, where administration of this compound led to an increase in heart rate. nih.gov Similarly, in catecholamine-depleted dogs, doses within the 0.09-1.25 mg/kg range produced an increase in heart rate and dP/dt (a measure of cardiac contractility) and a decrease in atrioventricular (A-V) conduction time. nih.gov These responses, which were antagonized by propranolol, are indicative of ISA. nih.gov

Membrane stabilizing activity, also known as a local anesthetic or quinidine-like effect, is another characteristic of this compound. nih.gov This effect is generally observed at higher concentrations than those required for beta-blockade. nih.gov In studies on anesthetized dogs, higher doses (5.25 and 13.25 mg/kg) resulted in a dose-dependent decrease in heart rate and dP/dt, along with an increase in A-V conduction time, even in animals depleted of catecholamines. nih.gov These changes are attributed to the membrane stabilizing activity of the compound. nih.gov

Antioxidant and Cytoprotective Properties of this compound In Vitro

Investigation of Lipid Peroxidation Inhibition Mechanisms

In vitro studies have revealed that this compound possesses potent "chain-breaking" antioxidant properties, significantly inhibiting lipid peroxidation in various experimental models. nih.gov Its efficacy in this regard has been shown to be substantially greater than both its parent compound, propranolol, and the vitamin E analog, Trolox. nih.gov

When isolated hepatic microsomal membranes were subjected to peroxidation by an iron-catalyzed hydroxyl radical-generating system, this compound potently inhibited the process in a concentration-dependent manner. nih.gov The IC₅₀ value, which represents the concentration required to achieve 50% inhibition, was found to be 1.1 µM. nih.gov This demonstrates a significantly higher potency compared to Trolox (IC₅₀ = 4.3 µM) and propranolol (IC₅₀ = 168 µM). nih.gov

Furthermore, the compound effectively protects low-density lipoprotein (LDL) from oxidation. nih.gov In a study where isolated human LDL was oxidized by copper, 3 µM of this compound delayed the lag phase of oxidation by 108 minutes. nih.gov This effect was comparable to that of probucol (a 98-minute delay) and far superior to the protection offered by propranolol (a 6-minute delay) or Trolox (a 47-minute delay). nih.gov These findings highlight its powerful ability to scavenge free radicals and inhibit the propagation of lipid peroxidation. nih.govnih.gov

Inhibition of Lipid Peroxidation by this compound and Comparators
CompoundIC₅₀ (Microsomal Membranes)LDL Oxidation Lag Phase Delay (at 3 µM)Reference
This compound1.1 µM108 min nih.gov
Trolox (Vitamin E analog)4.3 µM47 min nih.gov
Propranolol168 µM6 min nih.gov
ProbucolN/A98 min nih.gov

Modulation of Cellular Glutathione Homeostasis

This compound demonstrates significant cytoprotective effects by preserving cellular glutathione (GSH) levels during oxidative stress. nih.gov Glutathione is a critical intracellular antioxidant that plays a key role in protecting cells from damage by reactive oxygen species. nih.gov

In a study using cultured bovine aortic endothelial cells, exposure to an iron-catalyzed oxy-radical generating system caused a 55% decrease in cellular glutathione within 50 minutes. nih.gov Pre-treatment of these cells with this compound provided potent, concentration-dependent protection against this glutathione loss. nih.gov The EC₅₀ value (the concentration providing 50% of the maximal protective effect) for this cytoprotective action was 1.2 µM. nih.gov This potency was markedly greater than that of Trolox (EC₅₀ = 7.9 µM) and propranolol (EC₅₀ = 49 µM). nih.gov The compound also effectively preserved cell survival following the radical-induced stress. nih.gov

Further experiments showed that when endothelial glutathione was depleted by a peroxynitrite-generating system, this compound also provided potent protective activity. nih.gov This suggests that the compound's ability to modulate glutathione homeostasis contributes significantly to its endothelial cytoprotective efficacy against injury mediated by both oxygen- and nitrogen-derived oxidants. nih.gov

Enzyme Modulation and Mechanism-Based Inhibition Studies

This compound has been identified as a modulator of specific drug-metabolizing enzymes, most notably Cytochrome P450 2D6 (CYP2D6). Research indicates that it acts as a potent inhibitor of this enzyme. nih.gov In vitro studies using human liver microsomes and metoprolol as a CYP2D6 substrate determined the inhibitory constant (Ki) of this compound to be approximately 1 µM. nih.gov

Evidence suggests that this compound may function as a mechanism-based inhibitor of CYP2D6. nih.govnih.gov Mechanism-based inhibition, also known as suicide inhibition, occurs when an enzyme converts a substrate into a reactive intermediate that then irreversibly inactivates the enzyme. nih.gov The inhibitory effect of this compound on CYP2D6 activity was found to be enhanced when it was pre-incubated with human liver microsomes in the presence of a NADPH-generating system. nih.gov This enhancement is characteristic of mechanism-based inhibition, as it requires enzymatic turnover to generate the reactive, inactivating species. nih.gov

The inhibitory effect was significantly diminished when reduced glutathione was included in the pre-incubation mixture. nih.gov This suggests that glutathione can effectively scavenge the reactive intermediate formed from the metabolism of this compound, thereby protecting the CYP2D6 enzyme from irreversible inactivation. nih.gov

Interaction of this compound with Cytochrome P450 Isoforms

The primary active metabolite of propranolol, 4-hydroxypropranolol (B128105), is formed through the aromatic hydroxylation of the parent compound, a reaction predominantly catalyzed by the cytochrome P450 isoform CYP2D6. While most of the existing literature investigates the racemic mixture, referred to as (±)-4-hydroxypropranolol, insights into the specific interactions of the (+)-enantiomer can be inferred from these studies.

In vitro studies utilizing human liver microsomes have demonstrated that 4-hydroxypropranolol is a potent inhibitor of CYP2D6 activity. Research indicates that the 4-hydroxylation of propranolol can lead to the formation of a reactive species that irreversibly binds to CYP2D6, thereby inhibiting its catalytic function drugbank.comnih.gov. One study determined the inhibitory constant (Ki) of 4-hydroxypropranolol on metoprolol metabolism (a CYP2D6 substrate) to be approximately 1 microM, highlighting its significant inhibitory potential drugbank.comcapes.gov.br.

Further investigation has revealed that this inhibitory effect is enhanced when 4-hydroxypropranolol is pre-incubated with human liver microsomes in the presence of a NADPH-generating system. This suggests that the metabolite itself undergoes further metabolism to a more reactive intermediate that is responsible for the potent inhibition of CYP2D6. The presence of glutathione, a cellular antioxidant, was found to significantly decrease this inhibitory effect, likely by scavenging the reactive intermediate drugbank.com.

CompoundCYP IsoformInteraction TypeKey FindingsInhibitory Constant (Ki)
(±)-4-HydroxypropranololCYP2D6InhibitionPotent inhibitor of metoprolol metabolism. Inhibition is enhanced by pre-incubation with NADPH, suggesting the formation of a reactive intermediate.~1 microM

Comparative Pharmacological Assessments with Propranolol and Other Hydroxypropranolol Metabolites

In preclinical studies on anesthetized dogs, 4-hydroxypropranolol was shown to produce a dose-dependent decrease in heart rate and myocardial contractility, effects that are characteristic of beta-blockade nih.gov. Furthermore, it has been shown to possess intrinsic sympathomimetic activity, meaning it can cause a slight activation of the beta-adrenergic receptors, a property not as prominent with propranolol nih.govmedchemexpress.comnih.govmedchemexpress.com. It also exhibits membrane-stabilizing activity, a characteristic shared with propranolol nih.govmedchemexpress.comnih.govmedchemexpress.com.

The beta-blocking activity of 4-hydroxypropranolol is non-selective, meaning it antagonizes both β1- and β2-adrenergic receptors. Its potency in inhibiting these receptors has been quantified with pA2 values of 8.24 for β1 and 8.26 for β2, which are comparable to those of propranolol medchemexpress.commedchemexpress.com.

In comparison with other hydroxylated metabolites of propranolol, the data is less extensive. While 5-hydroxypropranolol is also known to be pharmacologically active, its potency relative to 4-hydroxypropranolol and propranolol is not as well-defined in the available literature. The pharmacological activity of another metabolite, 7-hydroxypropranolol, remains largely uncharacterized. The significant beta-blocking activity appears to be primarily associated with the 4-hydroxy metabolite.

CompoundPharmacological ActivityPotency ComparisonKey Characteristics
PropranololNon-selective β-adrenoceptor antagonistReference compoundNo intrinsic sympathomimetic activity, possesses membrane-stabilizing activity.
(±)-4-HydroxypropranololNon-selective β-adrenoceptor antagonistEquipotent to propranololPossesses intrinsic sympathomimetic activity and membrane-stabilizing activity. pA2 values: 8.24 (β1), 8.26 (β2).
5-Hydroxypropranololβ-adrenoceptor antagonistPharmacologically active, but potency relative to propranolol and 4-hydroxypropranolol is not well-defined.-
7-HydroxypropranololLargely unknown--

Advanced Analytical Methodologies for the Quantitative and Qualitative Analysis of + Hydroxypropranolol Hydrochloride

Chromatographic Separation and Detection Techniques

Chromatography serves as a cornerstone for the analysis of (+)-Hydroxypropranolol Hydrochloride, a major metabolite of Propranolol (B1214883). The presence of a chiral center necessitates the use of specialized techniques to resolve and quantify its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution of this compound

High-Performance Liquid Chromatography (HPLC) is a principal technique for the stereoselective analysis of Propranolol and its metabolites. To resolve the enantiomers of 4-hydroxypropranolol (B128105), methods often involve either chiral stationary phases (CSPs) or pre-column derivatization with a chiral agent.

One validated stereoselective reversed-phase HPLC assay quantifies the S-(-) and R-(+) enantiomers of both Propranolol and 4-hydroxypropranolol in human plasma. This method employs a pre-column derivatization step using 2,3,4,6-tetra-O-acetyl-β-glucopyranosyl isothiocyanate (GITC) as a chiral derivatizing reagent. nih.gov The resulting diastereomeric derivatives are then separated on a standard achiral column. The assay demonstrated linearity from 2 to 50 ng/ml for 4-hydroxypropranolol enantiomers using 0.5 ml of human plasma. nih.gov

Chiral stationary phases are also widely used. For the parent compound, Propranolol, columns such as ChiralPak® IA (amylose-based) and Chiralcel OD (cellulose-based) have proven effective. researchgate.netnih.gov For instance, optimal separation of Propranolol enantiomers was achieved on a ChiralPak® IA column using a mobile phase of n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v), which resulted in a resolution factor (Rs) of 1.75. researchgate.net Such CSPs are fundamental in developing methods for the direct separation of this compound without derivatization.

Table 1: HPLC Conditions for Stereoselective Analysis of 4-Hydroxypropranolol This table is interactive. Users can sort and filter data.

Analytical Approach Stationary Phase/Column Mobile Phase Detection Key Finding Reference
Pre-column Derivatization Altex C18 Acetonitrile-water-phosphoric acid-triethylamine (50:50:0.15:0.06, v/v) Fluorescence (Ex: 325 nm, Em: 400 nm) Linearity range of 2-50 ng/ml in plasma. nih.gov
Direct Chiral Separation (Propranolol) ChiralPak® IA n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v) UV Resolution (Rs) = 1.75. R(+) isomer shows higher retention. researchgate.net

Capillary Electrophoresis (CE) in Stereoselective Analysis

Capillary Electrophoresis (CE) offers a high-efficiency, low-solvent consumption alternative for enantioselective analysis. The technique's effectiveness relies on the addition of a chiral selector to the background electrolyte. mdpi.com

A specific CE method has been developed for the enantioselective analysis of both Propranolol and its metabolite, 4-hydroxypropranolol. nih.gov This method utilizes an uncoated fused-silica capillary with a running electrolyte containing 4% w/v carboxymethyl-β-cyclodextrin (CM-β-CD) in a 25 mmol/L triethylamine/phosphoric acid buffer (pH 9). nih.gov Cyclodextrins, with their chiral cavity, form transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobility and enabling separation. mdpi.comnih.gov The validated method demonstrated excellent linearity for each 4-hydroxypropranolol enantiomer over a concentration range of 0.25–10.0 µg/mL. nih.gov

Table 2: Capillary Electrophoresis Conditions for Enantioselective Analysis of 4-Hydroxypropranolol This table is interactive. Users can sort and filter data.

Parameter Condition Reference
Capillary Uncoated fused-silica nih.gov
Chiral Selector 4% w/v carboxymethyl-β-cyclodextrin (CM-β-CD) nih.gov
Background Electrolyte 25 mmol/L triethylamine/phosphoric acid buffer (pH 9) nih.gov
Voltage 17 kV nih.gov
Detection UV at 208 nm nih.gov
Linearity Range 0.25–10.0 µg/mL for each enantiomer nih.gov

High-Performance Thin Layer Chromatography (HPTLC) Applications

High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique valued for its simplicity, cost-effectiveness, and ability to process multiple samples simultaneously. news-medical.net While specific HPTLC methods for the chiral separation of this compound are not extensively detailed in the provided search results, methods for the parent compound, Propranolol Hydrochloride, establish the technique's applicability.

A typical HPTLC method for Propranolol involves separation on precoated silica (B1680970) gel 60 F254 TLC plates. nih.govnih.gov One such method used a solvent system of isopropanol:ethyl acetate:ammonia (1:8.5:0.5 v/v/v) with densitometric scanning at 290 nm. nih.gov This method was validated according to ICH guidelines and showed a linearity range of 200–2000 ng/spot. nih.gov The development of chiral HPTLC methods, likely through the use of chiral stationary phases or chiral additives in the mobile phase, would be a logical extension for the analysis of this compound.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for chiral separations, offering advantages of speed, efficiency, and reduced environmental impact by using supercritical carbon dioxide as the primary mobile phase. chromatographyonline.comselvita.com This technique is particularly effective for separating structurally similar compounds, including enantiomers. waters.com

UltraPerformance Convergence Chromatography (UPC²), a modern iteration of SFC, has been successfully applied to the enantiomeric separation of Propranolol and its hydroxylated metabolites, including 4-hydroxypropranolol. waters.com The separation was achieved on a polysaccharide-based chiral stationary phase (ACQUITY UPC² Trefoil CEL1) with a methanol (B129727) co-solvent modified with ammonium (B1175870) formate. waters.com This approach allowed for the resolution of the enantiomers of Propranolol and its various hydroxy metabolites in under 15 minutes, demonstrating the high-throughput capabilities of SFC in complex chiral analysis. waters.com

Mass Spectrometry-Based Analytical Strategies

Mass spectrometry (MS), particularly when coupled with a chromatographic inlet, provides unparalleled sensitivity and selectivity for identifying and quantifying drug metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a gold standard for the quantification of drug metabolites in biological matrices due to its high sensitivity and specificity. nih.govnih.gov Propranolol is extensively metabolized to 4-hydroxypropranolol, which is a major phase I metabolite. nih.gov

A sensitive, simple, and reliable LC-MS/MS method was developed for the simultaneous quantification of Propranolol and its metabolites, 4-hydroxypropranolol (M1) and N-desisopropylpropranolol (M2), in infant plasma. nih.gov The method achieved a minimum detectable concentration of 0.2 ng/mL. nih.gov The specificity of tandem mass spectrometry allows for the precise quantification of (+)-Hydroxypropranolol even in complex biological samples by monitoring specific precursor-to-product ion transitions, such as m/z 276→116 for the hydroxy-metabolite. nih.govresearchgate.net This capability is crucial for detailed pharmacokinetic studies.

Table 3: Compound Names

Compound Name
This compound
2,3,4,6-tetra-O-acetyl-β-glucopyranosyl isothiocyanate
4-hydroxypropranolol
4-methylpropranolol
5-hydroxypropranolol
6-hydroxywarfarin
7-hydroxypropranolol
7-hydroxywarfarin
8-hydroxywarfarin
Ammonia
Ammonium Acetate
Ammonium Formate
Benzoin
beta-Cyclodextrin
Caffeine
Cannabis
Carbon Dioxide
Carboxymethyl-beta-CD
Chloroform
Dexamethasone
Diethylamine
Ephedrine Hydrochloride
Ethanol
Ethyl Acetate
Flunarizine Dihydrochloride
Glacial Acetic Acid
Hexane
Hydroxyzine Hydrochloride
Isopropanol
Ketoprofen
Laudanosine
Methanol
N-desisopropylpropranolol
Phosphoric Acid
Pregnenolone
Propranolol
Propranolol Hydrochloride
Thalidomide
Theophylline
Triethylamine

Strategic Use of Deuterium-Labeled Analogs as Internal Standards

In quantitative bioanalysis using mass spectrometry, achieving high precision and accuracy is paramount. clearsynth.com The use of stable isotope-labeled (SIL) internal standards is a widely accepted strategy to correct for variability during sample preparation and analysis. scispace.com Deuterium-labeled analogs of the target analyte are frequently employed for this purpose. clearsynth.comlumiprobe.com

Deuterated internal standards are molecules where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. clearsynth.com Because the chemical and physical properties of the deuterated analog are nearly identical to the analyte, (+)-Hydroxypropranolol, it serves as an ideal internal standard. This near-identical behavior ensures that the internal standard and the analyte co-elute during chromatographic separation and experience similar effects from the sample matrix, such as ion suppression or enhancement in the mass spectrometer's ion source. texilajournal.com

The key advantages of using deuterium-labeled (+)-Hydroxypropranolol as an internal standard in LC-MS/MS analysis include:

Compensation for Matrix Effects : Complex biological samples can contain substances that interfere with the ionization of the analyte. A co-eluting deuterated standard experiences the same matrix effects, allowing for accurate correction of the analyte's signal. clearsynth.com

Correction for Procedural Variability : Losses during sample extraction, handling, and injection are accounted for, as the ratio of the analyte to the internal standard remains constant. texilajournal.com

While highly effective, potential challenges such as isotopic scrambling or deuterium-hydrogen exchange must be considered during method development. cerilliant.comsigmaaldrich.com However, careful selection of the labeled position within the molecule and optimization of mass spectrometry conditions can mitigate these issues, making deuterium-labeled analogs a robust and cost-effective choice for the rigorous quantitative analysis of this compound. cerilliant.com

Electrochemical Detection Methods in Analytical Research

Electrochemical methods offer a rapid, simple, and sensitive alternative for the analysis of electroactive compounds like this compound. scienceopen.comscielo.br These techniques measure the current response resulting from the oxidation or reduction of the analyte at an electrode surface when a potential is applied. wikipedia.org The presence of hydroxyl and imino groups in the structure of (+)-Hydroxypropranolol suggests it can be electrochemically oxidized, making it a suitable candidate for voltammetric analysis. scielo.br

Cyclic Voltammetry (CV) for Electrochemical Behavior Characterization

Cyclic voltammetry is a powerful technique used to investigate the electrochemical properties of a compound. mdpi.com In a typical CV experiment, the potential applied to a working electrode is scanned linearly from an initial potential to a final potential and then back again, while the resulting current is measured. nih.gov

Studies on the electrochemical behavior of 4'-hydroxypropranolol (4'OH PH), the non-salt form of the target compound, on a glassy carbon electrode (GCE) have demonstrated its electrochemical activity. scielo.brresearchgate.net The cyclic voltammogram of 4'OH PH shows two well-defined oxidation peaks, indicating an irreversible electrochemical process, as no corresponding reduction peaks are observed on the reverse scan. scielo.brnih.gov This irreversibility is characteristic of many complex organic oxidation reactions. The process is also identified as being diffusion-controlled, meaning the rate of the reaction is governed by the transport of the analyte from the bulk solution to the electrode surface. mdpi.com

The effect of pH on the electrochemical response is also a critical parameter studied using CV. For 4'OH PH, it has been observed that as the pH of the supporting electrolyte decreases (becomes more acidic), the oxidation becomes more difficult and the peak potential shifts to more positive values. scielo.br This information is vital for optimizing the conditions for more sensitive quantitative techniques like differential pulse voltammetry.

Differential Pulse Voltammetry (DPV) in Sensitive Detection

Differential pulse voltammetry is a more sensitive technique than CV and is well-suited for quantitative analysis of this compound at low concentrations. wikipedia.org DPV involves applying a series of regular voltage pulses superimposed on a linear potential sweep. The current is sampled just before and at the end of each pulse, and the difference between these two currents is plotted against the potential. wikipedia.orgpalmsens.com This method effectively minimizes the contribution from non-faradaic (charging) current, thereby enhancing the signal-to-noise ratio and lowering detection limits. wikipedia.orgnih.gov

Research has demonstrated the utility of DPV for the determination of 4'-hydroxypropranolol (4'OH PH). scielo.br Using a glassy carbon electrode, a linear relationship between the peak current and the concentration of 4'OH PH can be established over a specific range. This allows for the quantification of the analyte in various samples. The parameters for DPV measurements, such as pulse amplitude, pulse width, and scan rate, are optimized to achieve the best sensitivity and resolution. scielo.br

The table below summarizes findings from a study on the DPV analysis of 4'-hydroxypropranolol.

Table 1: DPV Analytical Parameters for 4'-Hydroxypropranolol (4'OH PH)

ParameterValueReference
Analytical TechniqueDifferential Pulse Voltammetry (DPV) scielo.br
Working ElectrodeGlassy Carbon Electrode (GCE) scielo.br
Linear Concentration Range2.00 x 10⁻⁶ - 6.41 x 10⁻⁵ mol L⁻¹ scielo.br
Pulse Amplitude50 mV scielo.br
Pulse Width50 ms scielo.br
Scan Rate0.025 V s⁻¹ scielo.br

These findings underscore the capability of DPV as a rapid and sensitive method for the quantitative analysis of this compound. scielo.brresearchgate.net

Method Development and Validation Protocols for Robust Research Applications

The development and validation of analytical methods are critical to ensure that the data generated are reliable, reproducible, and accurate. For this compound, methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed and must undergo rigorous validation according to international guidelines, such as those from the International Council for Harmonisation (ICH). itmedicalteam.plresearchgate.net

A typical method development and validation protocol involves several key stages:

Method Development : This stage focuses on optimizing the conditions for analysis. For an LC-MS/MS method, this includes selecting the appropriate column, mobile phase composition (including pH and organic modifiers), flow rate, and mass spectrometer settings (e.g., ionization mode, precursor and product ions for multiple reaction monitoring - MRM). nih.govrsc.org Sample preparation is also a key focus, with techniques like protein precipitation being optimized for efficiency and cleanliness. nih.gov

Method Validation : Once developed, the method's performance characteristics are evaluated. Key validation parameters include:

Specificity and Selectivity : The ability of the method to unequivocally assess the analyte in the presence of other components, such as metabolites, impurities, or matrix components. itmedicalteam.plrsc.org

Linearity : The demonstration that the method's response is directly proportional to the concentration of the analyte over a given range. nih.govrsc.org This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve. researchgate.netrsc.org

Accuracy : The closeness of the measured value to the true value. It is often determined by analyzing samples with known concentrations (quality control samples) and is expressed as the percentage of recovery. itmedicalteam.plwaters.com

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (%RSD). nih.govwaters.com

Limit of Quantification (LOQ) : The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. nih.govrsc.org

Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature), providing an indication of its reliability during normal usage. itmedicalteam.plredalyc.org

Stability : The chemical stability of the analyte in the biological matrix under specific conditions and for given time intervals, including freeze-thaw cycles and storage conditions. nih.govrsc.org

The table below presents validation data from an LC-MS/MS method developed for the simultaneous quantification of propranolol and its metabolites, including 4-hydroxypropranolol.

Table 2: Example of Validation Parameters for an LC-MS/MS Method for 4-Hydroxypropranolol (M1)

Validation ParameterResultReference
Analyte4-Hydroxypropranolol (M1) nih.govrsc.org
Linearity Range0.2 - 100 ng mL⁻¹ nih.govrsc.org
Lower Limit of Quantification (LLOQ)0.2 ng mL⁻¹ nih.govrsc.org
Intra-day Precision (%RSD)< 7.1% nih.govrsc.org
Inter-day Precision (%RSD)< 7.1% nih.govrsc.org
Accuracy (Relative Error)< 9.8% nih.govrsc.org
Internal StandardBisoprolol nih.govrsc.org

Successful validation ensures that the analytical method is fit for its intended purpose, providing a solid foundation for its application in routine quality control, pharmacokinetic research, and other robust research applications. itmedicalteam.plresearchgate.net

Stereochemical Analysis and Molecular Recognition Mechanisms of + Hydroxypropranolol Hydrochloride

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry serves as a powerful tool to visualize and quantify the subtle differences in the interaction of enantiomers with a chiral environment. These methods allow for the investigation of transient diastereomeric complexes that are often difficult to characterize experimentally.

Molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating the chiral recognition mechanisms of propranolol (B1214883) and its derivatives. nih.gov Docking studies predict the preferred binding orientation of a ligand (the enantiomer) within the active site or cavity of a receptor or chiral selector, while MD simulations provide a dynamic view of the stability and interactions of the resulting complex over time. nih.govtaylorandfrancis.com

For instance, MD simulations have been employed to compare the binding of propranolol enantiomers to chiral selectors like molecular micelles. nih.gov These simulations revealed that both enantiomers of propranolol insert their aromatic rings into the core of the micelle. nih.gov The study demonstrated that the (S)-enantiomer associated more strongly due to more favorable hydrogen bonding interactions, a finding critical for understanding chiral recognition. nih.gov A similar approach was used to study the enantioseparation mechanism of 4-hydroxypropranolol (B128105) at a molecular level using MD simulations with carboxymethyl-β-cyclodextrin as the chiral selector. researchgate.net Such computational studies provide a theoretical model that can estimate the chiral separation of 4-hydroxypropranolol enantiomers. researchgate.net

The general procedure for a typical MD simulation to study chiral recognition involves:

System Setup: The chiral selector and the enantiomer are placed in a simulation box, solvated with an appropriate solvent model (e.g., TIP3P water).

Force Field Selection: A suitable force field, such as CHARMM or GROMACS, is chosen to describe the interatomic forces. taylorandfrancis.com

Energy Minimization: The system's energy is minimized to remove any steric clashes.

Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure to reach a stable state.

Production Run: The simulation is run for an extended period to collect data on the trajectories of the atoms.

Analysis: The trajectories are analyzed to calculate binding free energies, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and understand the conformational changes in both the host and guest molecules.

These simulations can reveal why one enantiomer forms a more stable complex with the chiral selector, thus providing a rationale for the observed enantioselectivity in chromatographic or electrophoretic separations. nih.govnih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT) and semiempirical methods, offer a higher level of theory to investigate the electronic aspects of host-guest interactions. nih.govnih.gov These methods can accurately calculate interaction energies, geometries, and electronic properties of the diastereomeric complexes. nih.govnih.gov

DFT has been used to confirm the formation of host-guest intermolecular complexes between propranolol enantiomers and cyclodextrins. nih.gov By calculating the vibrational frequencies, DFT can help interpret experimental Raman and SERS spectra, providing direct proof of complex formation and insights into the interaction geometries. nih.gov For the study of 4-hydroxypropranolol with carboxymethyl-β-cyclodextrin, a combination of MD simulations with PM3 semiempirical and DFT calculations was used to investigate the enantioseparation mechanism at the molecular level. researchgate.net

Semiempirical methods, such as PM3, PM6, and PM7, provide a computationally less expensive alternative to DFT, making them suitable for larger systems or for initial screening. researchgate.netnih.gov These methods are parameterized to reproduce experimental data, such as heats of formation, and can provide valuable information on the stability of host-guest complexes. researchgate.netnih.gov For example, the PM7 and PM6-DH+ methods have been used to investigate the complexation of mycotoxins with β-cyclodextrin, demonstrating their utility in studying host-guest interactions. researchgate.net

Table 1: Comparison of Computational Methods in Chiral Recognition

MethodStrengthsLimitationsTypical Application for (+)-Hydroxypropranolol Hydrochloride
Molecular Docking Fast; good for predicting binding poses.Rigid or partially flexible receptor models; scoring functions can be inaccurate.Predicting the initial binding orientation in a chiral stationary phase. nih.gov
Molecular Dynamics (MD) Accounts for flexibility of both host and guest; provides dynamic information and free energy calculations.Computationally intensive; results are force-field dependent.Simulating the stability and interactions of the (+)-Hydroxypropranolol-cyclodextrin complex over time. nih.gov
Density Functional Theory (DFT) High accuracy for electronic properties and interaction energies.Very computationally expensive; limited to smaller systems.Calculating the precise interaction energy and geometry of the diastereomeric complex. researchgate.netnih.gov
Semiempirical Methods (e.g., PMx) Faster than DFT; suitable for larger systems.Less accurate than DFT; relies on parameterization.Screening different chiral selectors or initial geometry optimizations before DFT calculations. researchgate.netresearchgate.net

Influence of Chiral Selectors on Enantioseparation Efficiency

The choice of chiral selector is paramount for achieving successful enantioseparation. The selector's structure, functionality, and the conditions of the analysis dictate the degree of stereoselective interaction.

Cyclodextrins (CDs) are widely used chiral selectors in chromatography and electrophoresis due to their toroidal shape, which features a hydrophobic inner cavity and a hydrophilic exterior. nih.govnih.gov This structure allows them to form inclusion complexes with guest molecules of appropriate size and polarity. nih.gov For the enantiomers of propranolol and its derivatives, β-cyclodextrin and its derivatives are particularly effective. univ-eloued.dzresearchgate.net

The chiral recognition mechanism with cyclodextrins is based on the formation of transient diastereomeric host-guest complexes. nih.gov The differential stability of these complexes for the two enantiomers leads to their separation. Studies on various β-blockers have shown that stereoselective interactions with different cyclodextrin (B1172386) derivatives are significant. researchgate.net The enantiomeric resolution can be influenced by several factors, including:

Type of Cyclodextrin: Native cyclodextrins (α, β, γ) and their derivatives (e.g., hydroxypropyl-β-CD, carboxymethyl-β-CD) offer different cavity sizes and functionalities, leading to varied enantioselectivity. researchgate.netresearchgate.net

Concentration of Chiral Selector: The resolution typically increases with the concentration of the CD up to a certain point, after which it may plateau or decrease. researchgate.net

pH of the Medium: The pH affects the ionization state of both the analyte and acidic or basic CD derivatives, which in turn influences the electrostatic interactions and complex formation. nih.gov

Temperature: Temperature can affect the binding constants of the host-guest complexes and the efficiency of the separation. researchgate.net

Table 2: Research Findings on Cyclodextrin-Based Chiral Discrimination of Propranolol and Derivatives

Chiral SelectorAnalyte(s)MethodKey FindingReference
β-Cyclodextrin (BCD)(RS)-PropranololHPLCSuccessful resolution of S- and R-propranolol peaks. univ-eloued.dz
Carboxymethyl-β-cyclodextrin (CM-β-CD)4-hydroxypropranolol (4-OH-Prop)Capillary Electrophoresis & Molecular ModelingA theoretical model was proposed to estimate chiral separation based on MD, PM3, and DFT calculations. researchgate.net
β-CyclodextrinPropranolol enantiomersSERS & Computational ChemistryElucidated the underlying mechanism of molecular interactions responsible for chiral discrimination. nih.gov
Various CD derivativesNine β-blockers including propranololCapillary Zone ElectrophoresisAll studied β-blockers showed significant stereoselective interactions with one or several CD derivatives. researchgate.net
β-CyclodextrinPropranolol enantiomersRaman/SERS & DFTIdentified the molecular mechanism responsible for β-CD-mediated chiral discrimination between propranolol enantiomers. nih.gov

Theoretical Frameworks for Understanding Stereoselective Interactions

The understanding of stereoselective interactions is grounded in fundamental thermodynamic and kinetic principles. The formation of a diastereomeric complex between a chiral selector (CS) and an enantiomer (E) can be represented as a reversible equilibrium:

CS + E ⇌ [CS-E]

The key to chiral recognition is the difference in the stability of the complexes formed with the two enantiomers, (+)-E and (-)-E. This difference is quantified by the difference in the Gibbs free energy of binding (ΔΔG). A larger ΔΔG value corresponds to a higher degree of chiral recognition and, consequently, a better separation.

The Gibbs free energy of binding (ΔG) is composed of enthalpic (ΔH) and entropic (ΔS) contributions:

ΔG = ΔH - TΔS

Stereoselective interactions arise from a combination of forces, including:

Hydrogen Bonding: Differences in the ability of enantiomers to form hydrogen bonds with the chiral selector are a major source of discrimination. nih.gov

Van der Waals Forces: These include dipole-dipole, dipole-induced dipole, and dispersion forces, which depend on the close packing of the enantiomer within the chiral selector.

Hydrophobic Interactions: The inclusion of nonpolar parts of the analyte into the hydrophobic cavity of a cyclodextrin is a significant driving force for complexation in aqueous solutions. nih.gov

Electrostatic Interactions: Attractions or repulsions between charged groups on the analyte and the chiral selector can play a crucial role, especially with ionizable cyclodextrin derivatives. researchgate.net

Steric Hindrance: A less favorable steric fit for one enantiomer can lead to a less stable complex.

Computational methods like MD simulations and DFT calculations are essential for dissecting these contributions. nih.govresearchgate.net By calculating the binding free energies and analyzing the specific intermolecular contacts, these theoretical approaches provide a detailed picture of the energetic and structural origins of stereoselectivity, moving beyond empirical observation to a predictive understanding of chiral recognition.

Preclinical Metabolic Fate and Pharmacokinetic Research Using Computational and in Vitro Models

In Silico Prediction and Simulation of (+)-Hydroxypropranolol Hydrochloride Metabolism and Disposition

In silico, or computational, methods provide a powerful, predictive lens through which the metabolic fate of compounds can be preliminarily assessed, reducing the reliance on extensive laboratory experiments. For this compound, various computational tools and algorithms can be employed to predict its absorption, distribution, metabolism, and excretion (ADME) properties.

Computational models such as those available through online platforms like pkCSM and MetaPrint2D-React can predict a range of pharmacokinetic parameters. researchgate.net These tools analyze the molecule's structure to estimate properties like intestinal absorption, plasma protein binding, and potential sites of metabolism. researchgate.net For instance, predictions might indicate high intestinal bioavailability and potential metabolism via Phase I (oxidation) and Phase II (conjugation) reactions. researchgate.net

More sophisticated molecular modeling techniques, such as the Protein Energy Landscape Exploration (PELE), have been used to investigate the hydroxylation of the parent compound, propranolol (B1214883), at an atomic level. acs.org This type of simulation helps to understand the binding energies and distances between the substrate and the active site of metabolic enzymes, such as cytochrome P450 (CYP) isoforms. acs.org Such approaches could be adapted to model the further metabolism of (+)-Hydroxypropranolol, predicting its interactions with key enzymes like CYPs and UDP-glucuronosyltransferases (UGTs) and identifying the most likely metabolites to be formed. researchgate.netacs.org These simulations are crucial for hypothesizing metabolic pathways before they are confirmed by in vitro studies.

In Vitro Investigation of Metabolite Profiles and Quantitative Pharmacokinetics

In vitro studies are essential for confirming the predictions made by in silico models and for providing quantitative data on metabolic processes. These experiments typically utilize subcellular fractions and cell-based systems to mimic the metabolic environment of the liver.

Hepatic microsomes, which are vesicles of the endoplasmic reticulum isolated from liver cells, are a standard in vitro tool because they contain a high concentration of drug-metabolizing enzymes, particularly CYPs and UGTs. nih.govnih.gov

Studies using rat liver microsomes have been instrumental in understanding the metabolism of 4-hydroxypropranolol (B128105). Research has shown that 4-hydroxypropranolol is a substrate for glucuronidation, a major Phase II detoxification pathway. nih.govcapes.gov.br In these systems, 4-hydroxypropranolol is conjugated with glucuronic acid at a much higher rate than the parent compound, propranolol. nih.gov Interestingly, while the glucuronidation of propranolol itself is stereoselective, studies using racemic 4-hydroxypropranolol as the substrate in rat liver microsomes showed no stereoselectivity in the formation of its glucuronide conjugate. nih.govcapes.gov.br

Further investigations with rat liver microsomes revealed that 4-hydroxypropranolol can act as a potent inhibitor of propranolol's own hydroxylation, suggesting that it competes for the same metabolic enzymes. nih.gov This inhibition is enhanced when 4-hydroxypropranolol is pre-incubated with NADPH, a cofactor for CYP enzymes, indicating that a further metabolite of 4-hydroxypropranolol may be responsible for this effect. nih.gov The use of the S9 fraction, another subcellular component that contains both microsomal and cytosolic enzymes, has also been employed to study propranolol's biotransformation, successfully identifying hydroxypropranolol as a key metabolite. nih.gov

Table 1: In Vitro Glucuronidation Findings in Rat Liver Microsomes

Substrate Key Finding Observation Detail Reference
Propranolol Stereoselective Glucuronidation (R)-(+)-Propranolol is glucuronidated faster than the (S)-(-) enantiomer at lower concentrations due to higher enzyme affinity. nih.govcapes.gov.br
4-Hydroxypropranolol Non-Stereoselective Glucuronidation When used as the direct substrate, no stereoselectivity was observed in the formation of its glucuronide. nih.gov
4-Hydroxypropranolol High Conjugation Rate Conjugated at a rate approximately 10 times faster than propranolol. nih.gov
4-Hydroxypropranolol Inhibition of Parent Drug Metabolism Acts as a potent inhibitor of propranolol hydroxylase activities, suggesting competition for metabolic enzymes. nih.gov

Cell-based assays offer a more integrated biological system than subcellular fractions, providing insights into the complete metabolic pathways within an intact cell. A variety of cell systems can be utilized for this purpose.

One advanced approach involves the use of recombinant yeast systems, such as fission yeast, that are genetically engineered to express specific human drug-metabolizing enzymes. fu-berlin.de Such a system has been used to explore the metabolism of propranolol and its monohydroxylated metabolites, including 4-hydroxypropranolol, by individual human UGT isoforms. fu-berlin.de This allows for precise identification of which enzymes are responsible for the glucuronidation of the compound. Studies have demonstrated that UGT1A7, UGT1A8, UGT1A9, and UGT2A1 are all capable of glucuronidating 4-hydroxypropranolol. nih.gov

Human liver cancer cell lines, such as HepG2 cells, are another common model. nih.gov These cells retain many of the metabolic functions of primary hepatocytes and can be used in high-throughput screening assays. nih.gov A typical protocol would involve incubating the cells with this compound and subsequently analyzing the cell culture medium and cell lysate using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to identify and quantify the metabolites formed over time. nih.govnih.gov This approach helps to elucidate the full metabolic pathway, including both Phase I and Phase II reactions, in a cellular context.

Comparative Studies of Stereoselective Metabolism of Propranolol Enantiomers to this compound

Propranolol is administered as a racemate, a mixture of two enantiomers, (S)-(-)-propranolol and (R)-(+)-propranolol. The body often metabolizes these enantiomers differently, a phenomenon known as stereoselectivity. The formation of 4-hydroxypropranolol is a clear example of this.

This stereoselective metabolism is significant because it results in a higher bioavailability of the more pharmacologically active (-)-propranolol, which is then preferentially metabolized through other pathways like side-chain oxidation and direct glucuronidation. nih.gov

Table 2: Stereoselectivity in the Metabolism of Propranolol in Humans

Metabolite / Compound (-)/(+) Enantiomer Ratio (Mean ± S.E. Mean) Implication Reference
Unchanged Propranolol 1.50 ± 0.10 Preferential clearance of (+)-Propranolol nih.gov
4-Hydroxypropranolol (Free) 1.04 ± 0.17 Appears non-selective before considering conjugation nih.gov
4-Hydroxypropranolol Glucuronide 1.78 ± 0.19 Stereoselective glucuronidation favoring the (-) enantiomer of 4-HP or formed from (-)-Propranolol nih.gov
4-Hydroxypropranolol Sulfate (B86663) 0.27 ± 0.03 Strong stereoselectivity in sulfation favoring the (+) enantiomer of 4-HP nih.gov
Overall Ring Oxidation 0.59 ± 0.09 Strongly favors metabolism of (+)-Propranolol to (+)-4-Hydroxypropranolol nih.gov

Future Research Directions and Translational Potential Non Clinical Focus

Development of Next-Generation Analytical Techniques for Enhanced Stereoselective Profiling

The precise separation and quantification of individual enantiomers of drug metabolites like (+)-Hydroxypropranolol Hydrochloride are critical for understanding their distinct pharmacological and metabolic profiles. mdpi.com While high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a foundational technique for this purpose, future research is trending towards methods that offer higher efficiency, faster analysis times, and greater sensitivity. ceon.rsresearchgate.net

Next-generation analytical techniques are poised to revolutionize stereoselective profiling. Supercritical fluid chromatography (SFC), for instance, has demonstrated high efficacy in separating structurally similar compounds, including the enantiomers of propranolol (B1214883) and its hydroxylated metabolites. waters.com One study successfully resolved the six forms of hydroxypropranolol in under 15 minutes using UltraPerformance Convergence Chromatography (UPC²), a form of SFC, showcasing its potential for rapid and efficient analysis. waters.com Capillary electrophoresis (CE) is another powerful tool, valued for its high separation efficiency, minimal sample consumption, and speed, making it ideal for investigating chiral drug metabolism. mdpi.com

Future advancements are also expected in the development of novel chiral selectors and stationary phases that provide enhanced chiral recognition. ceon.rs This includes exploring new materials and immobilization techniques for CSPs used in both HPLC and SFC. Furthermore, the integration of these advanced separation techniques with high-resolution mass spectrometry (MS) offers unparalleled sensitivity and specificity, enabling the detailed characterization of metabolites even at very low concentrations. nih.gov The evolution of MS technologies, such as acoustic mist ionization, promises higher throughput, which is crucial for large-scale metabolic studies. nih.gov Another innovative approach involves the use of molecularly imprinted polymers (MIPs) as synthetic receptors with a high affinity for a specific enantiomer, which could be integrated into novel sensor technologies for real-time, selective detection. mdpi.com

Table 1: Comparison of Advanced Analytical Techniques for Stereoselective Profiling

TechniquePrincipleAdvantagesFuture Research Focus
Supercritical Fluid Chromatography (SFC/UPC²) Uses a supercritical fluid (e.g., CO₂) as the mobile phase for separation on a chiral stationary phase.High efficiency, fast separations, reduced use of organic solvents, MS-compatible. waters.comDevelopment of new chiral stationary phases optimized for SFC; broader application in metabolite profiling.
Capillary Electrophoresis (CE) Separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte.High separation efficiency, short analysis times, minimal sample consumption. mdpi.comIntegration with sensitive detectors; development of novel chiral selectors for the background electrolyte.
Advanced HPLC with Novel CSPs Chromatographic separation using newly developed chiral stationary phases (CSPs) with enhanced recognition capabilities.High resolution, sensitivity, and broad applicability. mdpi.comSynthesis of novel chiral selectors; improving the stability and performance of CSPs.
Molecularly Imprinted Polymer (MIP) Sensors Uses custom-made polymer networks with cavities designed to selectively bind a target molecule (e.g., an enantiomer).High selectivity, stability, cost-effective. mdpi.comIntegration with various transducer platforms for real-time sensing; development of MIPs with higher fidelity.

Advanced Computational Modeling for Predicting Structure-Activity Relationships and Metabolic Liabilities

Computational modeling is an indispensable tool in modern drug discovery and development, offering a path to predict the biological activity and metabolic fate of compounds like this compound without extensive laboratory work. Future research in this area will focus on creating more sophisticated and predictive in silico models. These models are crucial for understanding the structure-activity relationship (SAR), which explains how the three-dimensional structure of an enantiomer influences its interaction with biological targets. nih.gov

Advanced molecular docking and molecular dynamics (MD) simulations can provide deep insights into the binding of (+)-Hydroxypropranolol to various proteins. By simulating the precise interactions—such as hydrogen bonds, and hydrophobic and electrostatic interactions—researchers can predict binding affinities and understand why one stereoisomer may be more active or bind to different targets than another. nih.gov This is particularly important as drug design moves towards exploiting the three-dimensional nature of binding sites to create more selective and effective therapies. nih.gov

Exploration of Novel Biological Targets and Pharmacological Modalities Beyond Adrenergic Receptors In Vitro

While the primary pharmacology of propranolol and its metabolites is centered on adrenergic receptors, there is a significant research interest in identifying novel biological targets. For (+)-Hydroxypropranolol, future in vitro studies will aim to uncover pharmacological activities that are independent of beta-blockade. This exploration is driven by the understanding that a single molecule can have multiple biological effects, a concept known as polypharmacology.

High-throughput screening (HTS) technologies are central to this effort. nih.gov By testing (+)-Hydroxypropranolol against large panels of recombinant proteins, enzymes, and cell-based assays, researchers can systematically search for new interactions. For example, screening against the human kinome—the full set of protein kinases—could reveal unexpected inhibitory or modulatory activity, as kinases are crucial drug targets for a wide range of diseases. nih.gov The development of chiral kinase inhibitors is an emerging area aimed at improving selectivity and reducing off-target effects. nih.gov

Affinity selection mass spectrometry is another powerful technique that can identify molecular targets by detecting binding events between the compound and proteins within a complex biological sample. nih.gov Any identified "hits" from these screening methods would then be validated through further targeted in vitro functional assays to confirm the biological relevance of the interaction. Uncovering novel targets for (+)-Hydroxypropranolol could open up new avenues for therapeutic applications and provide a more complete picture of its pharmacological profile.

Optimization of Biocatalytic and Chemoenzymatic Pathways for Chiral Metabolite Production in Research

The production of single-enantiomer compounds like this compound for research purposes requires highly selective and efficient synthetic methods. Traditional chemical synthesis can be complex and may produce undesirable byproducts. Therefore, future research is heavily focused on biocatalytic and chemoenzymatic approaches, which leverage the inherent stereoselectivity of enzymes to produce chirally pure compounds.

Biocatalysis uses isolated enzymes or whole microbial cells to perform specific chemical transformations. For the synthesis of (+)-Hydroxypropranolol, this could involve the use of hydroxylase enzymes that can selectively add a hydroxyl group to a specific position on the propranolol molecule with precise stereocontrol. Researchers are continually prospecting for new enzymes from diverse natural sources and engineering existing ones to improve their activity, stability, and selectivity for non-natural substrates.

Chemoenzymatic pathways combine the advantages of chemical synthesis with the selectivity of biocatalysis. This hybrid approach allows for the efficient construction of a precursor molecule using traditional chemistry, followed by a key enzymatic step to introduce chirality. For instance, a racemic intermediate could be resolved using a lipase (B570770) enzyme in a process known as kinetic resolution, where the enzyme selectively acylates one enantiomer, allowing for the easy separation of the two. The optimization of these pathways involves fine-tuning reaction conditions, enzyme immobilization techniques for easier reuse, and process intensification to make the production of research-grade chiral metabolites more efficient, cost-effective, and environmentally sustainable.

Q & A

Q. How can advanced impurity profiling enhance the safety assessment of this compound?

  • Methodology : Combine LC-MS/MS and ¹H/¹³C NMR to structurally elucidate impurities at ≥0.10% levels. Synthesize potential genotoxic impurities (e.g., nitroso derivatives) and assess mutagenicity via Ames test. Cross-reference with ICH M7 guidelines, establishing permissible limits based on daily dose (e.g., ≤1.5 µg/day for a 100 mg dose) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.